molecular formula C10H12BrN B8544399 1-(4-Bromophenyl)-3-methylazetidine

1-(4-Bromophenyl)-3-methylazetidine

Cat. No.: B8544399
M. Wt: 226.11 g/mol
InChI Key: WREPFMUGOZCTMC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylazetidine is an azetidine derivative featuring a four-membered nitrogen-containing ring substituted with a 4-bromophenyl group at position 1 and a methyl group at position 3. The bromine atom on the phenyl ring enhances electronic and steric properties, influencing reactivity and binding interactions.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylazetidine

InChI

InChI=1S/C10H12BrN/c1-8-6-12(7-8)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3

InChI Key

WREPFMUGOZCTMC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 1-(4-Bromophenyl)-3-methylazetidine and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Use Toxicity (SI or LD₅₀) Reference
This compound Azetidine 4-bromophenyl, methyl Not fully characterized (theoretical) Unknown N/A
IIIa (Oxadiazole derivative) 1,3,4-Oxadiazole 4-bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5% edema suppression) SI = 0.75
IIIb (Oxadiazole derivative) 1,3,4-Oxadiazole 4-bromophenyl, 3,4-dimethoxyphenyl Anti-inflammatory (61.9% edema suppression) SI = 0.83
Bromopropylate Benzenacetate ester 4-bromophenyl, isopropyl Acaricide (pesticide) Not reported

Key Findings:

However, oxadiazole derivatives (IIIa, IIIb) demonstrate validated anti-inflammatory activity, whereas azetidine analogs lack empirical data. Bromopropylate’s ester-based structure highlights the role of functional groups in divergent applications (pesticide vs. therapeutic) .

Substituent Effects :

  • The 4-bromophenyl group is common across all compounds, suggesting its role in modulating lipophilicity and π-π interactions. In IIIa and IIIb, additional substituents (e.g., chlorophenyl or methoxyphenyl) enhance bioactivity, indicating that azetidine derivatives may benefit from analogous modifications .

Toxicity Profile :

  • Oxadiazole derivatives (IIIa, IIIb) exhibit low toxicity (SI < 1), contrasting with indomethacin (SI = 2.67). This suggests bromophenyl-substituted heterocycles may inherently reduce toxicity .
  • Brominated compounds like 4-(Bromomethyl)benzaldehyde require stringent safety protocols due to unstudied toxicological profiles , implying similar precautions may apply to this compound.

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